molecular formula C7H14N4 B13254983 3-Methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine

3-Methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine

Cat. No.: B13254983
M. Wt: 154.21 g/mol
InChI Key: RTISDJBAIXCGFT-UHFFFAOYSA-N
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Description

3-Methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a base such as sodium ascorbate .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of copper(I) catalysts and appropriate ligands can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

3-Methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: The compound is used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

3-methyl-1-(triazol-2-yl)butan-2-amine

InChI

InChI=1S/C7H14N4/c1-6(2)7(8)5-11-9-3-4-10-11/h3-4,6-7H,5,8H2,1-2H3

InChI Key

RTISDJBAIXCGFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CN1N=CC=N1)N

Origin of Product

United States

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